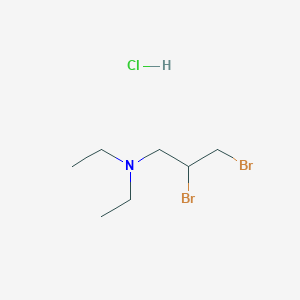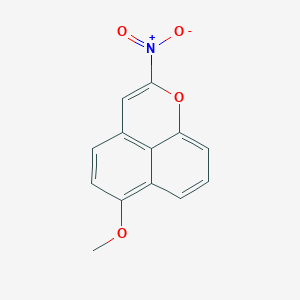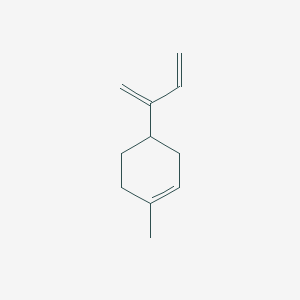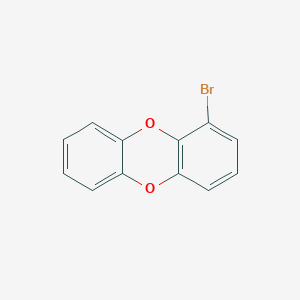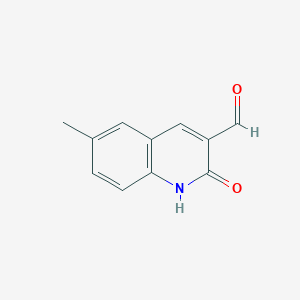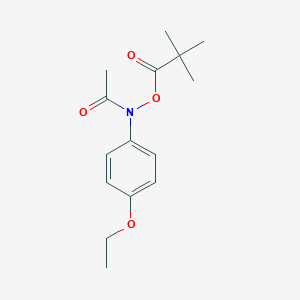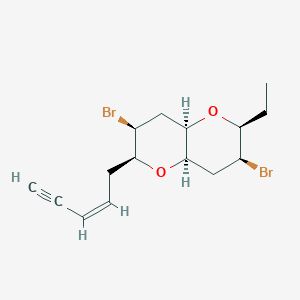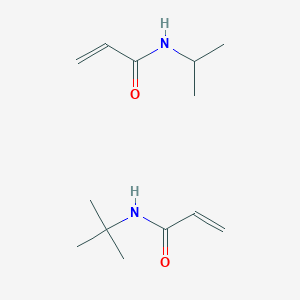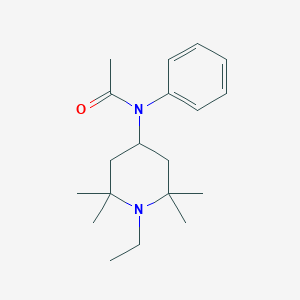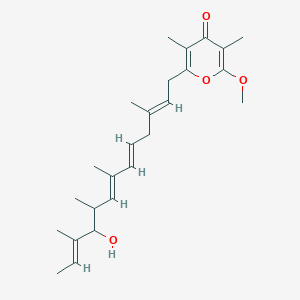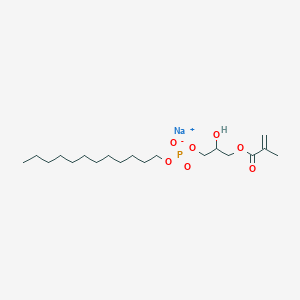
Phosphoric acid dodecyl 2-hydroxy-3-methacryloyloxypropyl(sodium) salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric acid dodecyl 2-hydroxy-3-methacryloyloxypropyl(sodium) salt, also known as SLES-3, is a surfactant commonly used in various industries such as cosmetics, detergents, and pharmaceuticals. This compound is synthesized through a series of chemical reactions and has been extensively studied for its scientific research applications. In
作用機序
Phosphoric acid dodecyl 2-hydroxy-3-methacryloyloxypropyl(sodium) salt works by reducing the surface tension between two immiscible phases, such as oil and water. This property makes it an effective surfactant in various applications. In drug delivery systems, Phosphoric acid dodecyl 2-hydroxy-3-methacryloyloxypropyl(sodium) salt forms micelles that encapsulate the drug molecules, increasing their solubility and stability. In biochemical assays, Phosphoric acid dodecyl 2-hydroxy-3-methacryloyloxypropyl(sodium) salt is used to solubilize hydrophobic compounds, allowing them to be easily mixed with aqueous solutions.
生化学的および生理学的効果
Phosphoric acid dodecyl 2-hydroxy-3-methacryloyloxypropyl(sodium) salt has been shown to have low toxicity and is generally considered safe for use in various industries. However, prolonged exposure to high concentrations of Phosphoric acid dodecyl 2-hydroxy-3-methacryloyloxypropyl(sodium) salt can cause skin irritation and damage to the eyes. In vitro studies have shown that Phosphoric acid dodecyl 2-hydroxy-3-methacryloyloxypropyl(sodium) salt can disrupt the cell membrane of certain cell types, leading to cell death. However, these effects are only observed at high concentrations that are not typically encountered in industrial or laboratory settings.
実験室実験の利点と制限
Phosphoric acid dodecyl 2-hydroxy-3-methacryloyloxypropyl(sodium) salt has several advantages for use in laboratory experiments. It is readily available, has low toxicity, and is relatively inexpensive. Additionally, Phosphoric acid dodecyl 2-hydroxy-3-methacryloyloxypropyl(sodium) salt can be used in a wide range of applications, from drug delivery systems to biochemical assays. However, there are limitations to its use. Phosphoric acid dodecyl 2-hydroxy-3-methacryloyloxypropyl(sodium) salt can interfere with certain assays, particularly those that involve protein-protein interactions. Additionally, Phosphoric acid dodecyl 2-hydroxy-3-methacryloyloxypropyl(sodium) salt can cause nonspecific binding in some assays, leading to false positives.
将来の方向性
There are several future directions for research on Phosphoric acid dodecyl 2-hydroxy-3-methacryloyloxypropyl(sodium) salt. One area of interest is the development of new drug delivery systems that utilize Phosphoric acid dodecyl 2-hydroxy-3-methacryloyloxypropyl(sodium) salt as a surfactant. Additionally, there is ongoing research on the use of Phosphoric acid dodecyl 2-hydroxy-3-methacryloyloxypropyl(sodium) salt in the development of new biochemical assays. Finally, there is interest in exploring the use of Phosphoric acid dodecyl 2-hydroxy-3-methacryloyloxypropyl(sodium) salt in the field of nanotechnology, particularly in the development of new nanomaterials.
Conclusion:
Phosphoric acid dodecyl 2-hydroxy-3-methacryloyloxypropyl(sodium) salt, or Phosphoric acid dodecyl 2-hydroxy-3-methacryloyloxypropyl(sodium) salt, is a versatile compound that has numerous scientific research applications. It is synthesized through a well-established method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. With ongoing research, Phosphoric acid dodecyl 2-hydroxy-3-methacryloyloxypropyl(sodium) salt has the potential to continue to be a valuable tool in various industries and scientific fields.
合成法
Phosphoric acid dodecyl 2-hydroxy-3-methacryloyloxypropyl(sodium) salt is synthesized through a series of chemical reactions that involve the condensation of dodecyl alcohol with ethylene oxide and propylene oxide. The resulting product is then reacted with methacrylic acid and phosphoric acid to form the final compound. The synthesis method is well-established and has been optimized for large-scale production.
科学的研究の応用
Phosphoric acid dodecyl 2-hydroxy-3-methacryloyloxypropyl(sodium) salt has been extensively studied for its scientific research applications. One of the most common applications is in the field of drug delivery. Phosphoric acid dodecyl 2-hydroxy-3-methacryloyloxypropyl(sodium) salt has been shown to enhance the solubility and bioavailability of poorly soluble drugs, making it an ideal candidate for drug delivery systems. Additionally, Phosphoric acid dodecyl 2-hydroxy-3-methacryloyloxypropyl(sodium) salt has been used as a surfactant in various biochemical assays to facilitate the mixing of hydrophobic compounds with aqueous solutions.
特性
CAS番号 |
105751-30-2 |
|---|---|
製品名 |
Phosphoric acid dodecyl 2-hydroxy-3-methacryloyloxypropyl(sodium) salt |
分子式 |
C19H36NaO7P |
分子量 |
430.4 g/mol |
IUPAC名 |
sodium;dodecyl [2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] phosphate |
InChI |
InChI=1S/C19H37O7P.Na/c1-4-5-6-7-8-9-10-11-12-13-14-25-27(22,23)26-16-18(20)15-24-19(21)17(2)3;/h18,20H,2,4-16H2,1,3H3,(H,22,23);/q;+1/p-1 |
InChIキー |
SFQRSHQHSUFUFR-UHFFFAOYSA-M |
異性体SMILES |
CCCCCCCCCCCCOP(=O)([O-])OCC(COC(=O)C(=C)C)O.[Na+] |
SMILES |
CCCCCCCCCCCCOP(=O)([O-])OCC(COC(=O)C(=C)C)O.[Na+] |
正規SMILES |
CCCCCCCCCCCCOP(=O)([O-])OCC(COC(=O)C(=C)C)O.[Na+] |
同義語 |
Phosphoric acid dodecyl 2-hydroxy-3-methacryloyloxypropyl(sodium) salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



